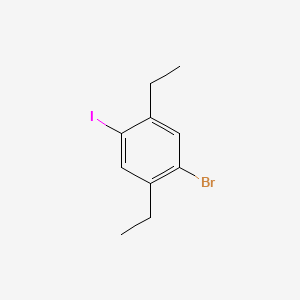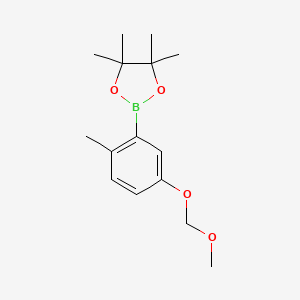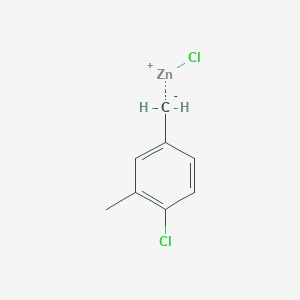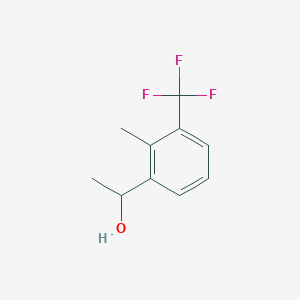
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position, along with an ethanolic hydroxyl group attached to the first carbon of the phenyl ring
Synthetic Routes and Reaction Conditions:
Bromination and Grignard Reaction: The compound can be synthesized by first brominating 2-methylbenzene to form 2-bromo-3-(trifluoromethyl)benzene. This intermediate can then undergo a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methylbenzene with trifluoromethyl benzene in the presence of an aluminum chloride catalyst, followed by reduction of the resulting ketone to the alcohol.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone form can yield the alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, PCC, oxygen in the presence of a catalyst.
Reduction: NaBH4, LiAlH4, hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles, Lewis acids like AlCl3, and suitable solvents.
Major Products Formed:
Oxidation: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone.
Reduction: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.
Medicine: The compound and its derivatives may be explored for their therapeutic potential, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism by which 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context and the nature of the interaction.
Comparison with Similar Compounds
2-Trifluoromethylphenol
3-Trifluoromethylphenol
2-Methyl-3-(trifluoromethyl)aniline
2-Amino-5-trifluoromethyltoluene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7,14H,1-2H3 |
InChI Key |
OEINYHISAVXEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)
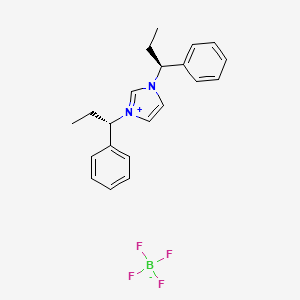
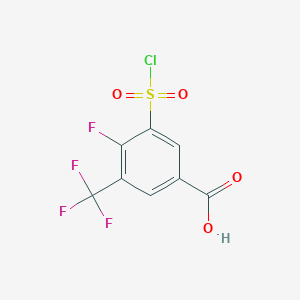


![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)
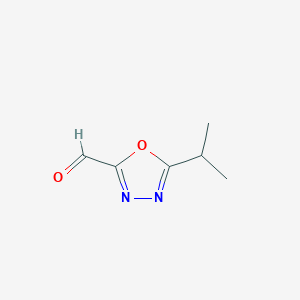

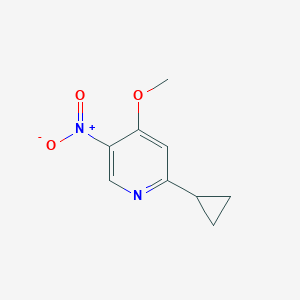
![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
